![molecular formula C10H12N2O B1325036 5-(Pyrrolidin-1-yl)picolinaldehyde CAS No. 892501-98-3](/img/structure/B1325036.png)
5-(Pyrrolidin-1-yl)picolinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyrrolidin-1-yl)picolinaldehyde is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is a specialty product used for proteomics research applications .
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as 5-(Pyrrolidin-1-yl)picolinaldehyde, often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . Another approach is the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of 5-(Pyrrolidin-1-yl)picolinaldehyde is represented by the SMILES notation: C1CCN(C1)C2=CN=C(C=C2)C=O . This indicates that the compound contains a pyrrolidine ring attached to a picolinaldehyde group.Chemical Reactions Analysis
The pyrrolidine ring in 5-(Pyrrolidin-1-yl)picolinaldehyde is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis of Substituted Pyrrolidines
A study by Chaulagain et al. (2013) highlights the use of picolinaldehyde in the enantioselective synthesis of substituted pyrrolidines. This process involves a three-component coupling reaction with amino acids and activated olefins, utilizing a catalyst complex derived from chiral diamines and copper triflate in conjunction with chelating aldehydes like 4-substituted-2-picolinaldehydes (Chaulagain, Felten, Gilbert, & Aron, 2013).
Creation of N-Heterocyclic Carbenes (NHCs)
Hutt and Aron (2011) report on the production of imidazo[1,5-a]pyridinium ions via a three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde. This method provides an efficient route to create NHCs, allowing for the inclusion of diverse functionalities and chiral substituents (Hutt & Aron, 2011).
Applications in Metal Complexes and CO2 Binding
Stichauer et al. (2017) describe the usage of picolinaldehyde in creating rhenium(I) triscarbonyl compounds with 2-iminomethyl-pyridine and 2-aminomethyl-pyridine ligands. These compounds can bind CO2 via a dearomatization/rearomatization reaction sequence, showing potential in CO2 capture and storage (Stichauer et al., 2017).
Chemoenzymatic Dynamic Kinetic Resolutions
Felten, Zhu, and Aron (2010) identify metal complexes of picolinaldehyde as catalysts for the racemization of amino acids. These catalysts are beneficial for chemoenzymatic dynamic kinetic resolutions, providing a cost-effective and environmentally friendly approach to produce amino acids (Felten, Zhu, & Aron, 2010).
Synthesis of Pyridine and Picolines
Kulkarni et al. (1994) explore the synthesis of pyridine and picolines from ethanol using modified ZSM-5 catalysts, highlighting the role of picolinaldehyde in this process. This method demonstrates an innovative approach to creating these compounds non-oxidatively from ethanol and ammonia (Kulkarni, Rao, Subrahmanyam, & Rao, 1994).
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-pyrrolidin-1-ylpyridine-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-9-3-4-10(7-11-9)12-5-1-2-6-12/h3-4,7-8H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDZKSRORJIVAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CN=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640246 |
Source
|
Record name | 5-(Pyrrolidin-1-yl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyrrolidin-1-yl)picolinaldehyde | |
CAS RN |
892501-98-3 |
Source
|
Record name | 5-(Pyrrolidin-1-yl)pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80640246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.